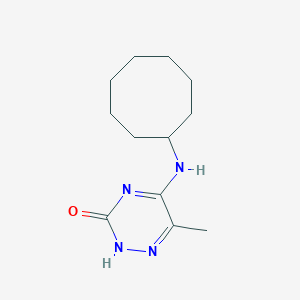
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as CYCLOMALT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of triazinone derivatives and has been studied for its various biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation leads to a reduction in the excitability of neurons, which may explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have a protective effect on the liver and to improve glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one is its high purity and ease of synthesis. Additionally, its pharmacological properties make it a useful tool for studying the role of certain neurotransmitters in various physiological and pathological conditions. However, one limitation of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one and its potential use in the treatment of other conditions, such as epilepsy and chronic pain. Finally, the development of novel derivatives of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one may lead to the discovery of compounds with even greater pharmacological activity.
Méthodes De Synthèse
The synthesis of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 6-methyl-1,2,4-triazin-3(2H)-one with cyclooctylamine in the presence of a suitable catalyst. The reaction proceeds under mild reaction conditions and yields a white crystalline solid with high purity.
Applications De Recherche Scientifique
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in preclinical studies. Additionally, 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Formule moléculaire |
C12H20N4O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
5-(cyclooctylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H20N4O/c1-9-11(14-12(17)16-15-9)13-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3,(H2,13,14,16,17) |
Clé InChI |
IZKZBENHSITZIE-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2CCCCCCC2 |
SMILES canonique |
CC1=NNC(=O)N=C1NC2CCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254235.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)




![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)


![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)